4-Ethylbenzoic acid

Descripción general

Descripción

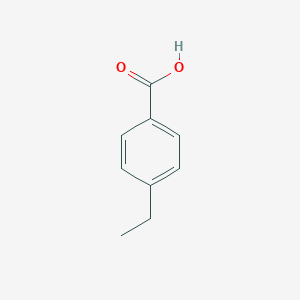

4-Ethylbenzoic acid (CAS 619-64-7, C₉H₁₀O₂) is a substituted benzoic acid derivative featuring an ethyl group at the para position of the aromatic ring. Its molecular weight is 150.17 g/mol, and it exists as a white crystalline solid with a melting point of 112–114°C . The compound is commercially available at high purity (≥99%) and is widely used in organic synthesis, such as in the production of polymers like ethyl 4-vinyl-α-cyano-β-phenylcinnamate . Metabolically, this compound is a substrate for cytochrome P450 enzymes (e.g., CYP199A2), which catalyze its conversion to 4-(1-hydroxyethyl)-benzoic acid and 4-vinylbenzoic acid via hydroxylation and dehydrogenation, respectively . It also serves as a biomarker for dietary quercetin intake and is implicated in metabolic pathways linked to depression and inflammatory responses .

Métodos De Preparación

Friedel-Crafts Alkylation Followed by Oxidation

The most widely documented method for synthesizing 4-ethylbenzoic acid involves a Friedel-Crafts alkylation followed by oxidative cleavage. This two-step process leverages the electrophilic substitution of ethylbenzene to introduce a trichloroacetaldehyde moiety, which is subsequently oxidized to the carboxylic acid .

Reaction Mechanism and Steps

-

Friedel-Crafts Alkylation :

Ethylbenzene reacts with trichloroacetaldehyde in the presence of anhydrous aluminum trichloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0°C , with subsequent stirring at -10°C to 0°C for 2 hours . This step forms p-ethylbenzene-2,2,2-trichloroethanol as an intermediate . -

Oxidative Cleavage :

The trichloroethanol intermediate is dissolved in methanol and treated with NaOH and 30% hydrogen peroxide . The oxidation step converts the trichloroethanol group to a carboxylic acid via radical-mediated cleavage. Acidification with HCl precipitates crystalline this compound .

Advantages and Limitations

-

Advantages :

-

Uses inexpensive starting materials (ethylbenzene, trichloroacetaldehyde).

-

Scalable for industrial production.

-

-

Limitations :

-

Requires cryogenic conditions.

-

Generation of chlorinated byproducts complicates purification.

-

Cross-Coupling of Methyl 4-Chlorobenzoate with Ethylmagnesium Bromide

An alternative approach involves iron-catalyzed cross-coupling of methyl 4-chlorobenzoate with ethylmagnesium bromide (EtMgBr), followed by ester hydrolysis. While this method primarily produces methyl 4-ethylbenzoate, subsequent saponification yields this compound .

Key Parameters

-

Catalyst : Fe(acac)₃ (5 mol% relative to substrate).

-

Solvent System : Tetrahydrofuran (THF) and N-methylpyrrolidone (NMP).

-

Yield : 93% for the cross-coupling step; hydrolysis would likely add a 5–10% yield loss .

Advantages and Limitations

-

Advantages :

-

High-yielding cross-coupling step.

-

Mild reaction conditions (0°C).

-

-

Limitations :

-

Requires specialized reagents (EtMgBr, Fe(acac)₃).

-

Additional hydrolysis step needed to obtain the acid.

-

Comparative Analysis of Preparation Methods

The table below summarizes the critical differences between the two methods:

Industrial and Practical Considerations

Scalability

The Friedel-Crafts method remains dominant in industrial settings due to lower reagent costs and compatibility with large-scale reactors. In contrast, the cross-coupling approach is better suited for laboratory-scale synthesis where high purity is prioritized over cost .

Environmental Impact

-

Friedel-Crafts/Oxidation : Generates chlorinated waste, necessitating specialized disposal.

-

Cross-Coupling/Hydrolysis : Requires transition-metal catalysts, posing recovery challenges.

Análisis De Reacciones Químicas

Types of Reactions:

4-Ethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Metabolite Studies

4-Ethylbenzoic acid has been identified as a metabolite in various biological studies. It plays a role in the metabolism of dietary phenolic compounds, which are known for their antioxidant properties. Research indicates that this compound can be detected in human plasma and urine following the consumption of phenolic-rich foods, suggesting its potential as a biomarker for dietary intake .

Steroidogenesis Assays

In toxicological research, this compound has been utilized in high-throughput assays to evaluate its effects on steroid hormone biosynthesis. Studies have linked its presence to alterations in steroidogenic pathways, indicating its relevance in endocrine disruption research . This application is crucial for assessing the safety of various environmental chemicals.

Synthesis of Derivatives

This compound serves as a precursor in organic synthesis. For instance, it has been used to create ethyl 4-vinyl-α-cyano-β-phenylcinnamate, which is valuable in the development of novel materials and pharmaceuticals . The ability to modify its structure opens avenues for creating compounds with enhanced biological activities.

Food Industry

In food science, this compound is recognized for its potential as a natural preservative due to its antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it suitable for use in food preservation while reducing the need for synthetic additives . Its incorporation into functional foods may enhance nutritional profiles.

Cosmetic and Pharmaceutical Industries

The compound's antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging effects. Additionally, its derivatives are explored for pharmaceutical applications, particularly in drug formulation where stability and bioavailability are critical .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-ethylbenzoic acid involves its interaction with molecular targets and pathways . It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

Structural and Thermodynamic Properties

The position of the ethyl substituent significantly impacts stability. For 2-ethylbenzoic acid, steric hindrance between the ethyl group and carboxylic acid results in a 15 kJ/mol higher enthalpy of formation compared to the 4-ethyl isomer. B3LYP computational methods corroborate this experimental difference (14 kJ/mol), highlighting the inadequacy of group contribution (GC) models in accounting for steric effects . Thermodynamic data for 4-ethylbenzoic acid include a melting enthalpy (ΔfusH) of 22.3 kJ/mol at 385.3 K and sublimation enthalpy (ΔsubH) of 91.8 kJ/mol at 298 K . Comparable data for 2- and 3-ethylbenzoic acids are lacking, underscoring a gap in experimental characterization.

Table 1: Thermodynamic and Stability Comparison of Ethylbenzoic Acid Isomers

| Property | 2-Ethylbenzoic Acid | This compound |

|---|---|---|

| ΔfH (exp.) | +15 kJ/mol (vs. 4-isomer) | Reference |

| B3LYP Energy Difference | +14 kJ/mol | — |

| Melting Enthalpy | N/A | 22.3 kJ/mol |

Metabolic Pathways and Enzymatic Specificity

CYP199A2 exhibits distinct substrate preferences: 4-methoxybenzoic acid undergoes demethylation to 4-hydroxybenzoic acid, whereas this compound is oxidized to 4-(1-hydroxyethyl)-benzoic acid (major product) and 4-vinylbenzoic acid (minor product) . This contrast underscores the enzyme’s geometric selectivity for aliphatic vs. aromatic substituents.

Stability in Computational Models

Group contribution (GC) methods accurately predict enthalpies for 3- and 4-methylbenzoic acids but fail for 2-methyl and 2-ethyl derivatives due to unaccounted steric effects. For example, GC values align with experimental data for this compound but deviate for the 2-isomer .

Actividad Biológica

4-Ethylbenzoic acid (4-EBA), a member of the benzoic acid family, is an organic compound characterized by its ethyl group substitution at the para position of the benzene ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-biofilm, and potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Chemical Formula : C₉H₁₀O₂

- Molecular Weight : 150.18 g/mol

- CAS Number : 619-64-7

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in ethanol and ether |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus, a common cause of biofilm-associated infections. The compound inhibited biofilm formation by altering cell membrane hydrophobicity and showed synergistic effects when combined with antibiotics like vancomycin, reducing biofilm viability by up to 85% compared to antibiotic treatment alone .

Anti-Biofilm Properties

The anti-biofilm activity of 4-EBA is particularly noteworthy. In a comparative study involving several phenolic compounds, 4-EBA was identified as one of the most effective agents in preventing biofilm formation. It inhibited up to 87% of biofilm development without significantly affecting bacterial growth, indicating its potential as a therapeutic agent for treating biofilm-related infections .

Case Studies

-

Bacteriostatic Activity Against Candida albicans :

A study on lanthanide complexes containing this compound revealed that these complexes exhibited notable bacteriostatic activity against Candida albicans, suggesting potential applications in antifungal therapies . -

Biodegradation Studies :

Genetic manipulation studies demonstrated that engineered bacteria could effectively degrade 4-ethylbenzoate, a derivative of 4-EBA. This research underscores the compound's relevance in bioremediation strategies for environmental cleanup .

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Effectiveness (%) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Up to 85% | Synergistic with vancomycin |

| Anti-biofilm | Various bacteria | Up to 87% | Minimal impact on bacterial growth |

| Bacteriostatic | Candida albicans | Significant | Effective in lanthanide complexes |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Alteration of Cell Membrane Properties : The compound reduces cell hydrophobicity, which plays a crucial role in biofilm formation.

- Synergistic Effects with Antibiotics : When used in combination with traditional antibiotics, it enhances their efficacy against biofilms.

- Inhibition of Catabolic Pathways : In engineered microbial systems, it can serve as a substrate for biodegradation processes, highlighting its potential in environmental applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-ethylbenzoic acid, and how is purity validated?

- Methodology :

- Synthesis : Typically synthesized via Friedel-Crafts alkylation of toluene followed by oxidation of the ethyl group to a carboxylic acid. Alternative routes include carboxylation of 4-ethylbenzene derivatives .

- Purification : Recrystallization using ethanol/water mixtures is common, with purity assessed via melting point (110–114°C) and HPLC .

- Characterization : Confirm structure using -NMR (aromatic protons at δ 7.8–8.1 ppm, ethyl group at δ 1.2–1.4 ppm) and FTIR (carboxylic O–H stretch at ~2500–3000 cm, C=O at ~1680 cm) .

Q. How can researchers determine the solubility of this compound in common solvents?

- Methodology :

- Use gravimetric analysis: Dissolve excess compound in solvents (e.g., ethanol, DMSO, hexane) at varying temperatures, filter undissolved material, and evaporate solvent to measure residual mass.

- Report results as g/L or mol/L. Note that solubility data may vary due to crystallinity; differential scanning calorimetry (DSC) can assess polymorphic forms .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact. Store at room temperature in airtight containers.

- Dispose of waste via neutralization (e.g., with sodium bicarbonate) followed by incineration .

Advanced Research Questions

Q. How do steric effects influence the thermodynamic stability of 2- vs. This compound?

- Methodology :

- Experimental : Measure enthalpy of formation via combustion calorimetry. For this compound, experimental values align with group contribution (GC) methods, whereas 2-ethylbenzoic acid shows deviations due to steric hindrance between the ethyl and carboxylic groups .

- Computational : Use DFT (e.g., B3LYP/6-31G*) to calculate relative energies. Steric strain in the 2-isomer increases enthalpy by ~14–15 kJ/mol compared to the 4-isomer .

Q. What factors optimize the catalytic hydrogenation of this compound to 4-ethylcyclohexanecarboxylic acid?

- Methodology :

- Catalyst : Ultrafine amorphous Ni particles (10–20 nm) show higher activity than crystalline Ni due to increased surface area and defect sites .

- Conditions : Operate at 80–100°C under 3–5 MPa H. Monitor reaction progress via GC-MS (retention time ~12.5 min for product) .

- Challenges : Catalyst deactivation via sintering; mitigate by doping with boron or phosphorus .

Q. How can microbial degradation pathways for this compound be elucidated?

- Methodology :

- Enzyme assays : Isolate CYP199A2 from Rhodopseudomonas palustris and test activity via UV-Vis spectroscopy (monitor substrate depletion at λ = 280 nm) .

- Genomic analysis : Use CRISPR/Cas9 to knock out candidate genes and assess impact on degradation efficiency .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational and experimental thermodynamic data for this compound?

- Approach :

- Validate models : Compare multiple computational methods (e.g., GC, DFT, CCSD(T)) against combustion calorimetry. For this compound, DFT (B3LYP) shows <5% error vs. experiments, while GC methods may fail for sterically hindered isomers .

- Error sources : Consider impurities in experimental samples (e.g., hydrate formation) or basis set limitations in simulations .

Propiedades

IUPAC Name |

4-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTHRQIXSMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073212 | |

| Record name | Benzoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

619-64-7 | |

| Record name | 4-Ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 113 °C | |

| Record name | 4-Ethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.